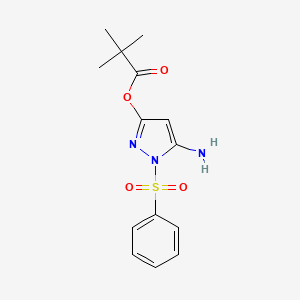
5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl pivalate" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The phenylsulfonyl group attached to the pyrazole ring is a common structural motif in medicinal chemistry, often imparting desirable pharmacokinetic properties to the molecule .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-phenylsulfonyl-substituted pyrazolopyridines involves the reaction of 5-aminopyrazoles with aldehydes and β-ketosulfones in refluxing acetic acid . Similarly, pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties can be synthesized via a one-pot reaction strategy, reacting aminoazopyrazole derivatives with different sulfonyl-containing compounds . These methods demonstrate the versatility and adaptability of pyrazole chemistry for the introduction of sulfonyl groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined to establish the tautomeric form of the 3-pyrazolone ring in the solid state . The intramolecular hydrogen bonding patterns and the orientation of substituents significantly influence the molecular conformation and stability of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, showcasing its potential in facilitating the functionalization of aromatic compounds . Additionally, the reactivity of pyrazole derivatives can lead to the formation of new oxopyrazolinylpyridines and related heterocycles when reacted with different reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of amino and sulfonyl groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, affecting the compound's solubility, melting point, and overall stability . Vibrational and electronic absorption spectral studies, such as FT-IR and FT-Raman, along with computational methods like DFT, can provide insights into the bonding features, vibrational frequencies, and electronic properties of these molecules . These studies can also reveal information about the molecule's polarizability and charge transfer characteristics, which are important for understanding their reactivity and potential applications in materials science .
Mechanism of Action
Target of Action
The compound 5-Amino-1-(Phenylsulfonyl)-1H-Pyrazol-3-yl Pivalate, also known as MLS000044153 or SMR000021563, is a potential inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme primarily expressed in the liver .
Mode of Action
The compound acts by inhibiting the activity of NNMT . By blocking this enzyme, it can potentially increase fat metabolism, thus reversing diet-induced obesity and inducing weight loss . It is also suggested that it can increase the levels of nicotinamide adenine dinucleotide (NAD+), which plays an essential role in cellular metabolism in adipose tissue .
Biochemical Pathways
The inhibition of NNMT affects the metabolic pathways related to fat metabolism . NNMT plays a role in slowing down fat metabolism, and by inhibiting this enzyme, 5-Amino-1-(Phenylsulfonyl)-1H-Pyrazol-3-yl Pivalate can potentially enhance fat burning and aid in weight loss .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of 5-Amino-1-(Phenylsulfonyl)-1H-Pyrazol-3-yl Pivalate is the potential reversal of diet-induced obesity and induction of weight loss . This is achieved through the inhibition of NNMT, leading to increased fat metabolism .
properties
IUPAC Name |
[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-14(2,3)13(18)21-12-9-11(15)17(16-12)22(19,20)10-7-5-4-6-8-10/h4-9H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQHVRCKKKMURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=NN(C(=C1)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)
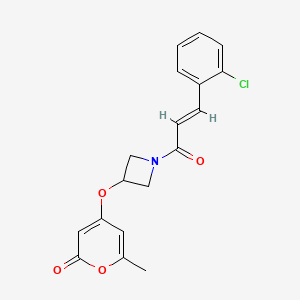
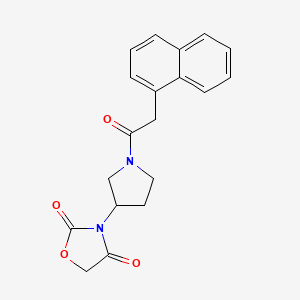
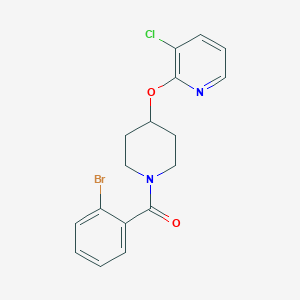
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)
![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3001056.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)
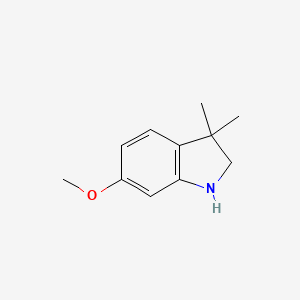
![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)
![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)